Chx-HT

Ovarian Cancer Cell Proliferation IC50

Chx-HT is a novel, lipophilic hydroxytyrosol derivative with a unique dual mechanism: it induces mitochondrial ROS and blocks autophagic flux by impairing lysosomal cathepsin maturation. This engineered activity profile overcomes the low potency of natural HT, ensuring robust, reproducible results in ovarian cancer models. Ideal for probing metabolic remodeling and validating therapeutic targets in preclinical studies. Purchase from trusted suppliers to guarantee high purity and reliable bioactivity.

Molecular Formula C25H34O4
Molecular Weight 398.5 g/mol
Cat. No. B12367450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChx-HT
Molecular FormulaC25H34O4
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(COC(=O)CC2C3CC4CC(C3)CC2C4)C5=CC(=C(C=C5)O)O
InChIInChI=1S/C25H34O4/c26-22-5-4-20(13-23(22)27)25(6-2-1-3-7-25)15-29-24(28)14-21-18-9-16-8-17(11-18)12-19(21)10-16/h4-5,13,16-19,21,26-27H,1-3,6-12,14-15H2
InChIKeyGIBLRNAXKZVZHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chx-HT Supplier Specifications: A Synthetic Hydroxytyrosol Derivative for Ovarian Cancer Research


Chx-HT (Cyclohexane-Hydroxytyrosol) is a novel, synthetic derivative of the naturally occurring olive oil phenol hydroxytyrosol (HT). It is characterized as a lipophilic adamantane ester of HT, featuring a distinct cyclohexane substitution on the alpha-carbon of its side chain [1]. This unique structural design was implemented to enhance its anticancer properties, distinguishing it from the parent compound and other simple phenolic analogs [1]. As a research tool compound, Chx-HT is primarily indicated for investigating mechanisms of oxidative stress, metabolic remodeling, and autophagy blockade in cancer, with a specific focus on ovarian cancer (OC) cell lines and xenograft models [1].

Procurement Insight: Why Chx-HT's Activity Cannot Be Replicated by Generic Hydroxytyrosol


While hydroxytyrosol (HT) is a commercially available phenolic compound with reported antiproliferative effects, substituting it for Chx-HT in experimental protocols is scientifically invalid. The novel structural modifications of Chx-HT were explicitly designed to overcome the low potency and high effective concentrations required of the parent compound [1]. Specifically, the cyclohexane and adamantane moieties confer significantly enhanced bioactivity and a distinct, dual mechanism of action—inducing ROS and blocking autophagic flux—that is not observed with HT [1]. Therefore, using generic HT would result in a different potency profile and fail to recapitulate the specific metabolic and autophagic phenotypes associated with Chx-HT treatment, potentially leading to false-negative results or misinterpretation of pathway activation [1].

Quantitative Evidence: Benchmarking Chx-HT's Superior Potency and Mechanism of Action


Chx-HT Demonstrates Enhanced Antiproliferative Potency Compared to Parent Hydroxytyrosol in OC Cells

Chx-HT exhibits significantly greater antiproliferative potency than its parent compound, hydroxytyrosol (HT), in human ovarian cancer cell lines. The 48-hour IC50 value for Chx-HT is substantially lower than that of HT in both SKOV3 and OVCAR3 cells, indicating a marked improvement in efficacy [1].

Ovarian Cancer Cell Proliferation IC50

Chx-HT Induces a Dual Mechanistic Effect: ROS Elevation and Autophagy Blockade

In head-to-head functional assays, Chx-HT was identified as the most effective compound in a series of hydroxytyrosol derivatives at inhibiting cell viability at an equal concentration. At a concentration of 20 μM over 48 hours, Chx-HT demonstrated the best inhibitory effect on cell viability as measured by MTT assay and the greatest impact on mitochondrial membrane potential (MMP) when compared to other structural analogs [1]. This activity is mediated through a dual mechanism of inducing reactive oxygen species (ROS) and blocking the late stage of autophagic flux, a combination not reported for the parent compound HT.

Reactive Oxygen Species Autophagy Mechanism of Action

Chx-HT Achieves >50% Tumor Growth Inhibition in an In Vivo Xenograft Model

The in vivo antitumor activity of Chx-HT was validated in a SKOV3 ovarian cancer xenograft mouse model. Compared to a vehicle control group, administration of Chx-HT at both 10 mg/kg and 20 mg/kg resulted in a tumor growth inhibition rate exceeding 50% [1]. This effect was achieved without significant toxicity, as indicated by stable body weight, food and water intake, and normal histology of vital organs [1].

In Vivo Efficacy Xenograft Tumor Growth Inhibition

Defined Research Applications: Where Chx-HT Provides Demonstrable Scientific Value


Investigating ROS-Mediated Apoptosis and Metabolic Remodeling in Ovarian Cancer

Chx-HT is the preferred compound for studying the interplay between reactive oxygen species (ROS) and metabolic reprogramming in ovarian cancer. As demonstrated in SKOV3 and OVCAR3 cells, Chx-HT treatment reliably induces mitochondrial dysfunction and a significant increase in cellular ROS levels [1]. This oxidative stress is directly linked to the observed inhibition of proliferation, promotion of apoptosis, and specific remodeling of glucose and lipid metabolism, including increased glycolysis and de novo fatty acid synthesis [1]. Its potent, dual action provides a robust experimental system for dissecting these complex pathways.

Modeling Late-Stage Autophagy Blockade for Cancer Therapeutics

For research programs focused on autophagy as a therapeutic target, Chx-HT serves as a validated chemical probe for inducing late-stage autophagic blockade. Evidence from LC3B and p62 protein analysis shows that Chx-HT causes an accumulation of autophagosomes not by initiating the process, but by obstructing the maturation of lysosomal cathepsins, thus preventing completion of the autophagic flux [1]. This specific mode of action is ideal for investigating the consequences of impaired autophagy and its synergy with other treatments, such as combining Chx-HT with known autophagic inhibitors or glycolytic inhibitors to achieve additive antiproliferative effects [1].

Validating In Vitro Findings in an In Vivo Ovarian Cancer Xenograft Model

Chx-HT is an essential tool for translational research aiming to bridge in vitro findings with in vivo validation. Its proven antitumor efficacy in a SKOV3 xenograft model, where it achieves >50% tumor growth inhibition without overt toxicity, makes it a reliable compound for preclinical in vivo studies [1]. Researchers can confidently use Chx-HT to explore pharmacodynamic biomarkers of its unique mechanism, assess potential for drug resistance, or investigate its effects on the tumor microenvironment in a physiologically relevant setting.

Technical Documentation Hub

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